2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
Description
2-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic heterocyclic compound featuring a chromen-4-one core, a bicyclic structure commonly associated with flavonoid derivatives. The chromen-4-one moiety is substituted at the 2-position by a piperidine ring connected via a carbonyl group to a 1,3,4-oxadiazole heterocycle bearing an isopropyl group. The 1,3,4-oxadiazole ring enhances metabolic stability and bioavailability, while the piperidine moiety may contribute to target binding via hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12(2)18-21-22-19(27-18)13-7-9-23(10-8-13)20(25)17-11-15(24)14-5-3-4-6-16(14)26-17/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKQZFARLPDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a chromenone core linked to a piperidine ring substituted with an oxadiazole moiety. The structural complexity contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and chromenone moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. In one study, a related oxadiazole derivative demonstrated an IC50 value of 1.61 µg/mL against human glioblastoma U251 cells, indicating strong anticancer activity .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound may interact with proteins involved in apoptosis and cell cycle regulation. Molecular docking studies have suggested that the oxadiazole ring plays a critical role in binding to target proteins, enhancing its efficacy as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key findings include:
- Oxadiazole Moiety : The presence of the 1,3,4-oxadiazole ring is essential for cytotoxic activity. Modifications to this ring can significantly alter potency.
- Piperidine Substitution : Variations in the piperidine substituents affect the compound's lipophilicity and cellular uptake, influencing overall bioactivity.
- Chromone Core : The chromenone structure contributes to the compound's ability to interact with multiple biological targets, enhancing its therapeutic potential .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer models. The results showed dose-dependent responses with notable selectivity towards malignant cells over normal cells.
- In Vivo Efficacy : Animal model studies revealed that administration of the compound resulted in reduced tumor sizes compared to controls. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses against tumors .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several chromen-4-one and heterocyclic derivatives. Key analogs include:
*Hypothetical molecular weight calculated based on structural formula.
Key Observations:
- The target compound’s 1,3,4-oxadiazole substituent distinguishes it from analogs with pyrazolo-pyrimidine (Example 64) or isoxazolone () cores.
- Fluorine substitution in Example 64 likely improves metabolic stability and membrane permeability, whereas the hydroxyl group in ’s compound may increase solubility but reduce lipophilicity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- Example 64 (): Exhibits a mass of 536.4 (M+1), suggesting moderate bioavailability.
Target Compound Hypotheses:
- The piperidine-carbonyl linker could mimic natural substrates in kinase or protease binding sites, analogous to FDA-approved kinase inhibitors .
Crystallographic and Computational Studies
- SHELX software () is widely used for small-molecule crystallography, suggesting that structural validation of the target compound and its analogs would rely on SHELXL for refinement. The program’s robustness in handling high-resolution data ensures accurate bond-length and angle determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
